N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core, which is often associated with biological activity, and additional functional groups that may contribute to its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with methanol in the presence of a base, followed by hydrolysis.
Introduction of the 2-methoxyphenethyl Group: This step involves the alkylation of the nicotinamide core with 2-methoxyphenethyl bromide in the presence of a strong base such as potassium carbonate.
Attachment of the Tetrahydrothiophen-3-yl Group: The final step includes the reaction of the intermediate with tetrahydrothiophen-3-ol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenethyl)-nicotinamide: Lacks the tetrahydrothiophen-3-yl group, resulting in different reactivity and biological activity.
6-((tetrahydrothiophen-3-yl)oxy)nicotinamide: Lacks the 2-methoxyphenethyl group, leading to variations in its chemical properties and applications.
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to the presence of both the 2-methoxyphenethyl and tetrahydrothiophen-3-yl groups, which contribute to its distinct chemical reactivity and potential biological activity. This combination of functional groups sets it apart from similar compounds and makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-23-17-5-3-2-4-14(17)8-10-20-19(22)15-6-7-18(21-12-15)24-16-9-11-25-13-16/h2-7,12,16H,8-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBVZDKLBSMJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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